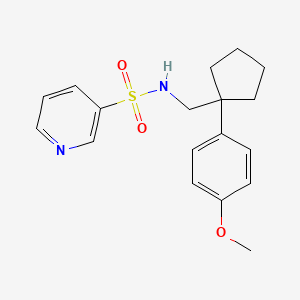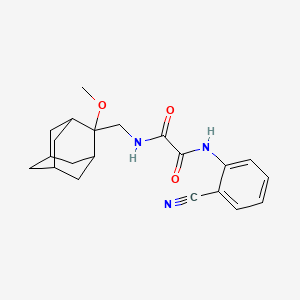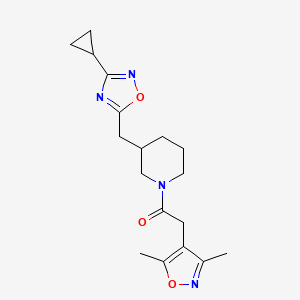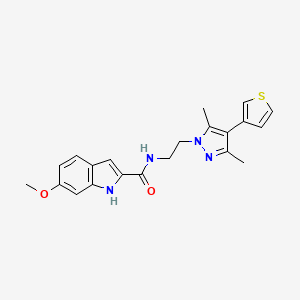
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone” is a compound that contains an indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful in developing new derivatives . This compound also contains a 1,2,4-oxadiazole ring, which is composed of two nitrogen atoms and one oxygen atom .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Research on the compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone and its derivatives focuses primarily on their synthesis and applications in heterocyclic chemistry, exploring their potential in creating new pharmacological agents due to their structural diversity and biological activities.
Synthesis and Antimicrobial Activities : Derivatives of the compound have been synthesized with varying heterocyclic frameworks, showing promising antimicrobial and antimycobacterial activities. For example, derivatives involving nicotinic acid hydrazide have been explored for their potential in treating microbial infections, highlighting the versatile nature of these compounds in drug development (R.V.Sidhaye et al., 2011).
Novel Synthesis Approaches : Advanced synthetic methodologies have enabled the creation of complex bicycles with fused pyrrole, indole, oxazole, and imidazole rings, demonstrating the compound's utility in generating diverse heterocyclic systems that could serve as key intermediates for further pharmaceutical exploration (A. Katritzky et al., 2004).
Biological Activity Enhancement : Modifications of the core structure have been undertaken to enhance biological activity. For instance, incorporating isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives has been shown to improve antibacterial properties, demonstrating the flexibility of this compound's framework in medicinal chemistry applications (Bhavanarushi Sangepu et al., 2016).
Catalysis and Material Science
- Organocatalytic Applications : The compound's derivatives have also found applications in organocatalysis, enabling the construction of spirooxindole derivatives with high enantiopurity and structural diversity. This showcases the compound's relevance in asymmetric synthesis, contributing to the development of molecules with potential therapeutic value (Xiao-Hua Chen et al., 2009).
Advanced Heterocyclic Compound Synthesis
- Polyheterocyclic Systems Construction : The versatility of the compound extends to the construction of unique polyheterocyclic systems, such as eight- or nine-membered rings through multicomponent reactions. This underscores the compound's utility in creating novel heterocyclic structures that could be explored for various pharmacological applications (Jun‐Jie Cao et al., 2019).
Propriétés
IUPAC Name |
1H-indol-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(12-7-16-13-4-2-1-3-11(12)13)19-6-5-10(8-19)14-17-9-21-18-14/h1-4,7,9-10,16H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKEPNZIWDTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)